Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate
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Overview
Description
Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate is a complex organic compound characterized by the presence of a cyclopropane ring substituted with four cyano groups and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate typically involves the reaction of benzyl alcohol with 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The cyano groups in the compound can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyano groups can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s unique structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways .
Comparison with Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Shares the cyclopropane ring with four cyano groups but lacks the benzyl ester group.
Spirocyclopropylbarbiturates: Contains a cyclopropane ring with cyano groups and additional barbiturate moieties.
Uniqueness: Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate is unique due to the presence of both the benzyl ester and the tetracyanocyclopropane moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H8N4O2 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H8N4O2/c16-7-14(8-17)12(15(14,9-18)10-19)13(20)21-6-11-4-2-1-3-5-11/h1-5,12H,6H2 |
InChI Key |
PUWFKIYWADLSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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